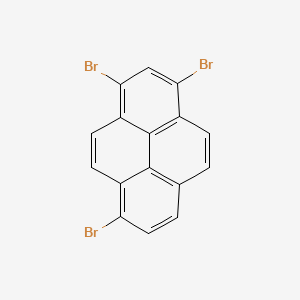

1,3,6-Tribromopyrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

PAHs are formed through the incomplete combustion of organic compounds and are significant industrial materials, notably utilized in the production of dyes and dye precursors. wikipedia.orgnih.gov The inherent strong π-electron delocalization energy of pyrene (B120774) allows for its substitution with various functional groups, transforming it into a potential candidate for advanced electronic materials. wikipedia.org Research into pyrene and its derivatives often focuses on understanding their electronic structure, UV-Vis absorption, and fluorescence emission spectra, which are crucial for their application as molecular probes. wikipedia.org

Importance of Halogenated Pyrene Derivatives in Contemporary Chemical Science

Halogenated pyrene derivatives, such as bromopyrenes and chloropyrenes, are of particular importance in synthetic chemistry, materials science, and environmental studies. sigmaaldrich.comuni.lu The introduction of halogen atoms significantly influences the geometrical structures and electronic energies of the pyrene ring, allowing for the tuning of their optoelectronic properties. wikipedia.org These compounds are promising materials for the fabrication of light-emitting organics and serve as fluorescent probes in biochemistry. wikipedia.org The versatile and robust carbon-halogen bonds in these chemicals make them critical building blocks in organic synthesis and materials manufacturing, including conjugated polymers, organic optoelectronic materials, and organic semiconductors. researchgate.net Furthermore, halogenated PAHs are relevant in environmental contexts, as halogenation can represent a pathway for the transformation of PAHs in the environment.

Overview of Research Trajectories for 1,3,6-Tribromopyrene and Related Scaffolds

Research concerning this compound primarily revolves around its synthesis, its role as a versatile chemical building block, and the investigation of its photophysical properties, often in the context of more complex derived structures.

Synthesis of this compound: this compound can be synthesized through various bromination reactions of pyrene. A common method involves the direct bromination of pyrene using three equivalents of bromine. omlc.org Another approach is its preparation from a mixture of 1,6- and 1,8-dibromopyrene (B1583609) by reacting with bromine in nitrobenzene (B124822). uni.lu Additionally, it can be obtained by treating 2-tert-butylpyrene (B8442629) with a large excess of bromine in dichloromethane.

The following table summarizes reported synthetic conditions for this compound:

| Starting Material(s) | Brominating Agent | Solvent | Conditions | Yield (%) | Reference |

| Pyrene | Br₂ (3 equiv.) | Nitrotoluene | Not specified (general bromination) | - | omlc.org |

| Mixture of 1,6- & 1,8-dibromopyrene | Br₂ | Nitrobenzene | Stirred overnight under nitrogen atmosphere | 82 | uni.lu |

| 2-tert-butylpyrene | Br₂ (>3.9 equiv.) | CH₂Cl₂ | Room temperature, 24 hours | 67 |

Chemical Reactivity and Building Block Applications: this compound serves as a vital intermediate in diverse synthetic routes for the creation of more complex π-conjugated systems. sigmaaldrich.comuni.lu Its multiple bromine substituents make it an excellent precursor for cross-coupling reactions, such as the Sonogashira coupling. For instance, this compound has been successfully employed in Sonogashira coupling to synthesize 1,3,6-tris(anilinoethynyl)pyrene, a novel intramolecular charge transfer (ICT) material. This highlights its utility in constructing advanced organic materials for applications in organic electronics, including light-emitting devices and field-effect transistors.

Photophysical Properties: While specific absorption and emission data for this compound itself are often discussed in the context of its derived compounds, the introduction of bromine atoms significantly impacts the photophysical behavior of the pyrene core. Halogenation, and subsequent functionalization with electron-donating or electron-accepting groups, can lead to tailored optical properties, including shifts in absorption and emission bands. omlc.org For example, the incorporation of alkynyl groups into pyrene nuclei, often achieved via brominated pyrene precursors, can extend π-conjugation, resulting in enhanced fluorescence emission and red-shifted absorption/emission bands. omlc.org These modifications are crucial for developing pyrene-based materials with specific optical characteristics for various applications, such as chemical sensors and optoelectronic devices. omlc.org

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

38303-36-5 |

|---|---|

Formule moléculaire |

C16H7Br3 |

Poids moléculaire |

438.9 g/mol |

Nom IUPAC |

1,3,6-tribromopyrene |

InChI |

InChI=1S/C16H7Br3/c17-12-6-2-8-1-3-10-13(18)7-14(19)11-5-4-9(12)15(8)16(10)11/h1-7H |

Clé InChI |

XVBALZHPIPCRKD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=CC1=C43)Br |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 1,3,6 Tribromopyrene and Its Functionalized Analogues

Regioselective Bromination Strategies for Pyrene (B120774) Derivatives

The synthesis of 1,3,6-tribromopyrene is primarily achieved through the electrophilic bromination of the pyrene core. The electronic structure of pyrene dictates that the 1, 3, 6, and 8 positions (the non-K region) are the most nucleophilic and thus most reactive towards electrophiles. This inherent reactivity profile complicates the selective synthesis of di- and tri-substituted isomers, often leading to product mixtures.

Direct Electrophilic Aromatic Substitution Approaches

Direct bromination of pyrene using an electrophilic bromine source is the most straightforward approach to introduce bromine atoms onto the aromatic core. The reaction proceeds via electrophilic aromatic substitution, where the π-system of pyrene attacks the electrophile. The high and equal reactivity of the 1, 3, 6, and 8 positions means that substitution can occur randomly, resulting in a variety of products. The composition of this product mixture is heavily influenced by the stoichiometric ratio of the reactants.

In a foundational 1937 study, Heinrich Vollmann and colleagues reported that the reaction of pyrene with a stoichiometric equivalent of bromine in nitrobenzene (B124822) yielded a mixture of 1-bromopyrene, 1,6- and 1,8-dibromopyrene (B1583609) isomers, this compound, and 1,3,6,8-tetrabromopyrene. This demonstrates that while direct bromination can produce the desired tribromo-isomer, it is typically accompanied by other brominated species, necessitating careful purification.

Sequential Bromination Pathways for Controlled Substitution

Achieving controlled substitution to selectively yield this compound is exceptionally challenging via direct methods. When multiple equivalents of an electrophile like bromine are used, the substitution pattern often results in a statistical distribution of regioisomers rather than a single product. The synthesis of a selectively di- or tri-substituted pyrene often requires more complex, multi-step synthetic sequences.

The sequential pathway involves the stepwise introduction of bromine. Initially, monosubstitution occurs to form 1-bromopyrene. Subsequent bromination steps lead to dibromo-, tribromo-, and eventually the thermodynamically stable 1,3,6,8-tetrabromopyrene. Controlling the reaction to stop precisely at the tribrominated stage is difficult due to the similar reactivity of the remaining active sites. Therefore, the reaction often yields a mixture where this compound is a component alongside di- and tetra-brominated pyrenes. Indirect strategies, such as the functionalization of a pre-formed pyrene derivative or the cyclization of appropriately substituted precursors, can offer more control but involve more lengthy synthetic routes.

Catalytic Systems and Reaction Condition Optimization

The outcome of pyrene bromination is highly dependent on the reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time. Nitrobenzene is a commonly used solvent for these reactions, as first reported by Vollmann. The synthesis of the closely related 1,3,6,8-tetrabromopyrene often involves heating pyrene with excess bromine in nitrobenzene at temperatures around 120 °C for several hours. These conditions promote exhaustive bromination to the tetra-substituted product, which is often obtained in high yields (94-99%).

To favor the formation of this compound, the stoichiometry of bromine must be carefully controlled. The use of Lewis acid catalysts, such as iron powder or ferric chloride (FeCl₃), can facilitate the polarization of Br₂ and enhance the rate of electrophilic substitution. Optimization involves balancing the amount of brominating agent and the reaction time to maximize the yield of the tribromo-product before it converts to the tetra-brominated form.

| Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Major Product(s) | Yield (%) |

|---|---|---|---|---|---|

| Br₂ (stoichiometric) | Nitrobenzene | None | - | Mixture of 1-bromo, 1,6/1,8-dibromo, 1,3,6-tribromo, 1,3,6,8-tetrabromo | N/A |

| Br₂ (excess) | Nitrobenzene | None | 120-130 | 1,3,6,8-Tetrabromopyrene | 94-98 |

| Br₂ | Carbon Tetrachloride (CCl₄) | None | - | 1-Bromopyrene | 71 |

| Br₂ | Aqueous Suspension | Sodium Chlorate (oxidizing agent) | 85-95 | 1,3,6,8-Tetrabromopyrene | ~91 |

Data compiled from multiple sources.

Post-Synthetic Functionalization of this compound

The bromine atoms on the this compound scaffold serve as versatile synthetic handles, allowing for the introduction of a wide range of functional groups through various cross-coupling reactions. This post-synthetic functionalization is crucial for developing novel materials with tailored properties. Bromo-pyrene derivatives are suitable substrates for reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the attachment of alkyl, vinyl, or aryl groups to the pyrene core in place of bromine atoms.

Suzuki Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used due to the stability, low toxicity, and commercial availability of many boronic acids.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. Organotin reagents are tolerant of a wide variety of functional groups and are not sensitive to moisture or air, though they are noted for their toxicity.

Derivatization for Enhanced or Tuned Properties (e.g., donor-acceptor systems)

The strategic functionalization of the this compound core is a powerful approach to modulate its electronic and photophysical properties. By introducing electron-donating and electron-accepting moieties, it is possible to create sophisticated donor-acceptor (D-A) systems with properties tuned for specific applications in materials science and optoelectronics. The bromo-substituents on the pyrene core serve as versatile synthetic handles for introducing a wide array of functional groups through cross-coupling reactions.

A common strategy involves the use of palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds at the positions of the bromine atoms. For instance, pyrene-functionalized triphenylamine-based dyes, which exhibit strong green light emission, have been synthesized through alternating Heck and Wittig reactions on brominated precursors. researchgate.net This approach effectively suppresses the formation of excimers from the pyrene unit, leading to high fluorescence yields. researchgate.net Such methodologies are directly applicable to this compound, allowing for the sequential or simultaneous introduction of different aryl or vinyl groups to construct complex D-A architectures.

The design of these D-A molecules is guided by the goal of controlling their optoelectronic characteristics, such as light-harvesting efficiency, excited-state lifetimes, and electron injection capabilities. nih.gov For example, long-axially symmetric pyrene dyes featuring electron-donor (alkoxy) groups and electron-acceptor (formyl) groups have been synthesized from 1,3-dibromopyrene. nih.gov These derivatives exhibit distinct photophysical properties, including a strongly redshifted absorption and strong fluorescence, when compared to their more symmetric isomers. nih.gov This highlights the importance of the substitution pattern in tuning the final properties of the molecule. The synthesis of such systems from this compound would allow for the creation of even more complex molecules with potentially unique charge-transfer characteristics.

The table below summarizes representative functionalization reactions applicable to brominated pyrenes for the creation of donor-acceptor systems.

| Reaction Type | Catalyst/Reagents | Functional Group Introduced | Purpose/Effect |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acids/esters | Aryl or heteroaryl groups | Extends π-conjugation, introduces donor/acceptor units. mpg.de |

| Heck Coupling | Pd catalyst, alkenes | Vinyl groups | Creates conjugated bridges between pyrene and other moieties. researchgate.net |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkynes | Alkynyl groups | Introduces rigid, linear π-conjugated linkers. |

| Buchwald-Hartwig Amination | Pd catalyst, amines | Amino groups (donors) | Directly attaches strong electron-donating groups. |

| Wittig Reaction | Phosphonium ylides | Alkenyl groups | Used in multi-step syntheses to build conjugated systems. researchgate.net |

These derivatization methods provide a robust toolbox for the molecular engineering of this compound, enabling the development of advanced materials with precisely controlled electronic and optical properties for applications in organic electronics.

Isomer Control and Separation Strategies for Polybrominated Pyrenes

The synthesis of specific isomers of polybrominated pyrenes, including this compound, presents significant challenges due to the nature of electrophilic aromatic substitution on the pyrene core. nih.gov Understanding and overcoming these challenges is critical for obtaining isomerically pure materials, as the substitution pattern profoundly impacts the material's properties and subsequent functionalization pathways. nih.gov

Direct bromination of pyrene typically occurs at the most electronically activated non-K regions, which are the 1, 3, 6, and 8 positions. mdpi.comrsc.org The use of multiple equivalents of a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often leads to a statistical distribution of regioisomers, making it difficult to isolate a single desired product in high yield. nih.govrsc.org For example, synthesizing this compound selectively is complicated by the concurrent formation of other di-, tri-, and tetra-brominated isomers like 1,3,8-tribromopyrene and 1,3,6,8-tetrabromopyrene. nih.gov

Strategies to control isomer formation can be broadly categorized into two approaches: modifying reaction conditions for direct bromination and employing indirect, regioselective synthetic routes.

Isomer Control in Synthesis:

Reaction Conditions: The choice of solvent, temperature, and brominating agent can influence the isomeric ratio of the products. For instance, bromination with bromine in nitrobenzene is a common method for producing 1,3,6,8-tetrabromopyrene. nih.gov Achieving intermediate levels of bromination with high selectivity requires careful optimization of these parameters.

Indirect Methods: To access isomers that are difficult to obtain through direct electrophilic substitution, such as those with bromine at the 2- or 7-positions, indirect methods are employed. A notable example is the iridium-catalyzed C-H borylation, which selectively functionalizes the 2- and 7-positions. mdpi.comrsc.org The resulting borylated pyrenes can then be converted to the corresponding bromides, providing a pathway to otherwise inaccessible isomers. mdpi.com

Given the frequent co-production of multiple isomers, effective separation techniques are essential. The choice of method depends on the specific properties of the isomers in the mixture.

Separation Strategies:

Column Chromatography: This is a fundamental technique for separating polybrominated pyrenes. Utilizing silica gel as the stationary phase and a suitable eluent system, such as dichloromethane/petroleum ether, can effectively separate isomers based on their differing polarities. mdpi.com

Crystallization: Differences in the solubility and crystal packing of isomers can be exploited for separation through fractional crystallization. Two constitutional isomers of a pyrene-based cagearene were successfully separated based on their different crystallization rates. rsc.org

Gas Chromatography (GC): For volatile or semi-volatile brominated pyrenes, capillary GC offers high-resolution separation. The use of liquid crystalline stationary phases can provide exceptional selectivity for positional isomers. vurup.sk

Supercritical Fluid Extraction (SFE): This advanced technique can be used for separating isomers that are difficult to resolve by distillation due to high boiling points and thermal instability. google.com Using a solvent in its supercritical state, such as carbon dioxide, allows for separation based on subtle differences in solubility. google.com

The table below outlines various strategies for the control and separation of polybrominated pyrene isomers.

| Strategy | Method | Principle | Applicability |

| Synthesis Control | Optimized Direct Bromination | Manipulating solvent, temperature, and reagents to favor a specific isomer. nih.gov | Targeting thermodynamically or kinetically favored products (e.g., 1,3,6,8-substitution). |

| Synthesis Control | Indirect Functionalization (e.g., C-H Borylation) | Regioselective introduction of a functional group that is later converted to bromine. mdpi.com | Accessing less common isomers (e.g., 2,7-disubstituted). |

| Separation | Column Chromatography | Differential adsorption of isomers on a solid stationary phase. mdpi.com | Widely used for laboratory-scale purification of isomeric mixtures. |

| Separation | Fractional Crystallization | Differences in solubility and crystal lattice energy among isomers. rsc.org | Applicable when isomers have significantly different crystallization behaviors. |

| Separation | Capillary Gas Chromatography | Partitioning between a mobile gas phase and a selective stationary liquid phase. vurup.sk | High-resolution separation of complex isomeric hydrocarbon mixtures. |

| Separation | Supercritical Fluid Extraction | Differential solubility of isomers in a supercritical fluid. google.com | Separation of nonvolatile or thermally labile isomers. |

Ultimately, a combination of optimized synthetic protocols and advanced separation techniques is often required to obtain isomerically pure polybrominated pyrenes like this compound for use in advanced materials and molecular devices.

Chemical Transformations and Mechanistic Investigations of 1,3,6 Tribromopyrene Reactivity

Exploration of Reaction Mechanisms in Halogen Displacement Reactions

1,3,6-Tribromopyrene serves as a versatile substrate for various halogen displacement reactions, primarily through palladium-catalyzed cross-coupling methodologies. These reactions are crucial for introducing diverse functionalities onto the pyrene (B120774) core. Key examples include the Sonogashira, Suzuki, and Heck coupling reactions, each proceeding via distinct mechanistic pathways.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. For this compound, this involves the displacement of bromine atoms by alkynyl groups. The mechanism typically operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle (though copper-free variants exist). The palladium cycle initiates with the oxidative addition of the aryl bromide (from this compound) to a palladium(0) catalyst, forming a palladium(II) complex. This is followed by transmetalation, where the alkyne (often activated by copper) transfers its organic group to the palladium center. The cycle concludes with reductive elimination, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst epa.gov.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the cross-coupling of organoboronic acids (or esters) with aryl halides, such as this compound. The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with a bromine atom of this compound, forming a palladium(II) intermediate.

Transmetalation: An organoboron compound, activated by a base, transfers its organic moiety to the palladium(II) complex. The base plays a critical role in this step by facilitating the transfer and enhancing the nucleophilicity of the organoboron species.

Reductive Elimination: The newly formed carbon-carbon bond is generated, and the palladium(0) catalyst is regenerated, completing the cycle.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. In the context of this compound, this reaction allows for the introduction of various alkene functionalities. The general mechanism includes:

Oxidative Addition: Similar to other cross-couplings, the aryl bromide undergoes oxidative addition to a palladium(0) species.

Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by its insertion into the palladium-carbon bond.

Beta-Hydride Elimination: A beta-hydride elimination step leads to the formation of the new carbon-carbon bond and a palladium-hydride species.

Reductive Elimination: The catalyst is regenerated through reductive elimination, often with the assistance of a base.

These mechanistic insights highlight how the bromine substituents in this compound are strategically utilized as leaving groups, enabling a broad range of C-C bond-forming reactions crucial for synthetic diversification.

Role of Bromine Substituents in Directing Further Functionalization

The positions of bromine substituents in this compound are not arbitrary but are a consequence of the inherent electronic structure of the pyrene core and the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. Pyrene possesses distinct active sites for SEAr, primarily the 1-, 3-, 6-, and 8-positions, often referred to as non-K region positions. These positions exhibit higher electron densities, making them preferential sites for electrophilic attack.

When pyrene undergoes bromination, the bromine atoms preferentially substitute at these 1, 3, 6, and 8 positions. For instance, increasing the equivalents of bromine during the bromination of pyrene leads to the formation of mono-, di-, tri-, and tetrabromopyrene isomers, predominantly with bromine at these non-K region sites. This intrinsic regioselectivity is crucial because it pre-defines the sites available for subsequent functionalization via halogen displacement reactions.

The bromine substituents in this compound act as effective leaving groups in metal-catalyzed cross-coupling reactions. This allows for the precise and selective introduction of new functional groups at these pre-determined positions. For example, the Suzuki coupling, Sonogashira coupling, and Heck reaction leverage the lability of the C-Br bond to form new C-C bonds. This directed functionalization is a cornerstone for synthesizing pyrene derivatives with specific properties, as the exact substitution pattern significantly impacts the final molecule's characteristics, including its photophysical behavior and suitability for various applications.

While the 1,3,6,8-positions are generally favored, steric effects can sometimes influence regioselectivity. In certain bromination reactions, such as the iron(III) bromide-catalyzed bromination of 2-tert-butylpyrene (B8442629), bromine can be directed to the less reactive K-region positions (5- and 9-), suggesting that catalysts can play a role in altering or overcoming the inherent electronic directing effects. However, for this compound, the bromine atoms are already situated at the electronically favored non-K region positions, making them prime sites for subsequent transformations.

Catalytic Activity and Transformations Mediated by this compound Derivatives

While this compound itself is primarily recognized as a versatile synthetic intermediate, its derivatives, particularly polybrominated pyrenes, are instrumental in mediating transformations and serving as components in advanced materials with potential catalytic activities. The presence of multiple reactive C-Br bonds allows for extensive functionalization, leading to complex molecular architectures that can exhibit catalytic properties.

A notable application of polybrominated pyrene derivatives is in the field of organic electronics and materials science. For example, 1,3,6,8-tetrabromopyrene, a closely related compound, has been utilized in the synthesis of pyrene-centered starburst oligofluorenes. These materials are characterized by their good film-forming ability and sky-blue fluorescence, making them suitable for use in electroluminescent devices. In this context, the brominated pyrene acts as a scaffold that mediates the assembly and dictates the optical properties of the resulting macromolecule.

In the realm of photocatalysis, while direct evidence of this compound acting as a standalone photocatalyst is not extensively documented, the pyrene core is a known fluorophore epa.gov. The heavy atom effect of bromine can, however, quench fluorescence. Nevertheless, the π-conjugated system of pyrene derivatives makes them attractive candidates for integration into photocatalytic systems. For instance, other fluorophores and organic molecules are being investigated as metal-free organophotocatalysts for various transformations. If this compound derivatives are designed to interact with metal centers or other organic components in a synergistic manner, they could potentially mediate photocatalytic transformations, for example, in degradation processes or organic synthesis.

The ability to precisely modify this compound through the aforementioned halogen displacement reactions allows for the creation of new pyrene-based ligands or building blocks that could then be assembled into functional materials with tailored catalytic activities. This highlights the indirect but significant role of this compound as a precursor in the development of advanced catalytic systems.

Advanced Spectroscopic and Analytical Research Methodologies for 1,3,6 Tribromopyrene Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is indispensable for determining the precise constitution and connectivity of atoms within the 1,3,6-tribromopyrene molecule. The asymmetry of the substitution pattern results in a unique set of signals for each of the seven protons and sixteen carbons, necessitating sophisticated NMR experiments for full assignment.

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the nuclei, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound. rutgers.eduemerypharma.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. nanalysis.com For this compound, cross-peaks in the COSY spectrum would reveal the connectivity of the aromatic protons, allowing for the mapping of adjacent protons on the pyrene (B120774) core. For instance, the proton at position 2 would show a correlation to the proton at position 1 (if it were not substituted), and the protons at positions 4 and 5 would show a strong correlation to each other. libretexts.org Similarly, correlations would be observed between H-7 and H-8, and between H-9 and H-10.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to. emerypharma.com An HSQC spectrum of this compound would show seven cross-peaks, each linking one of the seven proton signals to its corresponding carbon signal. This provides an unambiguous assignment of all protonated carbon atoms.

| Technique | Purpose for this compound Analysis | Expected Correlations |

| COSY | Maps proton-proton (¹H-¹H) coupling networks. | Cross-peaks between adjacent protons (e.g., H-4/H-5, H-7/H-8, H-9/H-10). |

| HSQC | Correlates protons to their directly attached carbons (¹J-coupling). | Seven cross-peaks, one for each C-H bond on the pyrene core. |

| HMBC | Correlates protons to carbons over 2-3 bonds (ⁿJ-coupling). | Cross-peaks from protons to neighboring quaternary carbons (e.g., H-2 to C-1, C-3; H-7 to C-6). |

Mass Spectrometry-Based Characterization for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental tool for verifying the molecular weight and elemental composition of this compound. google.com

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental formula. auburn.edu For this compound (C₁₆H₇Br₃), the presence of three bromine atoms results in a characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, and ⁷⁹Br), can be determined with high precision, allowing for unambiguous confirmation of the chemical formula. epa.gov

| Property | Value | Source |

| Molecular Formula | C₁₆H₇Br₃ | epa.gov |

| Average Mass | 438.944 g/mol | epa.gov |

| Monoisotopic Mass | 435.809789 g/mol | epa.gov |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) of this compound, subjecting it to fragmentation, and analyzing the resulting product ions. nationalmaglab.org This technique is invaluable for structural confirmation. The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.orgunt.edu

The fragmentation pathways of this compound would likely be dominated by the sequential loss of the bromine atoms, which are the weakest points in the structure. The resulting fragmentation pattern can serve as a fingerprint to distinguish it from other tribromopyrene isomers, as the stability of the resulting fragment ions may differ based on the positions of the remaining bromine atoms. nih.gov

Hypothetical Fragmentation Pathway for C₁₆H₇Br₃⁺:

[C₁₆H₇Br₃]⁺ → [C₁₆H₇Br₂]⁺ + Br•

[C₁₆H₇Br₂]⁺ → [C₁₆H₇Br]⁺ + Br•

[C₁₆H₇Br]⁺ → [C₁₆H₇]⁺ + Br•

X-ray Diffraction Analysis for Solid-State Structures and Crystal Packing

X-ray diffraction provides the most definitive structural information for crystalline solids, revealing precise three-dimensional atomic coordinates. uol.de

Obtaining a single crystal suitable for X-ray diffraction analysis is a critical step for the absolute confirmation of the molecular structure of this compound. auburn.edu The analysis of the diffraction pattern allows for the determination of precise bond lengths, bond angles, and torsional angles within the molecule. uol.dentu.edu.sg This data provides an unambiguous confirmation of the 1,3,6-substitution pattern.

Furthermore, the crystal structure reveals how individual this compound molecules arrange themselves in the solid state. This crystal packing is governed by non-covalent intermolecular interactions, such as π-π stacking between the pyrene cores and potential halogen bonding (Br···Br or Br···π interactions). rsc.org Understanding these interactions is crucial for predicting and explaining the material's bulk properties.

| Parameter | Information Yielded |

| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. materialsproject.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. aps.org |

| Atomic Coordinates (x, y, z) | The precise position of every atom in the molecule. uol.de |

| Bond Lengths & Angles | Exact intramolecular geometric parameters. |

| Intermolecular Contacts | Distances and geometries of interactions like π-π stacking and halogen bonds. |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to characterize the crystalline nature of solid materials. usp.org In the context of this compound, PXRD is crucial for identifying and distinguishing between different crystalline forms, a phenomenon known as polymorphism. americanpharmaceuticalreview.com Different polymorphs of a compound possess the same chemical composition but have distinct crystal structures, which can lead to significant variations in physical properties such as solubility, melting point, and stability. americanpharmaceuticalreview.comnih.gov

The principle of PXRD is based on the constructive interference of monochromatic X-rays scattered by the ordered arrangement of atoms in a crystalline lattice. usp.org This interaction is described by Bragg's Law (nλ = 2d sinθ), where the diffraction angle (θ) is related to the wavelength of the X-rays (λ) and the spacing between crystal lattice planes (d). usp.org Each crystalline solid produces a unique diffraction pattern, characterized by a series of peaks at specific angles and with particular intensities, which serves as a "fingerprint" for that specific crystalline phase. usp.orgrigaku.com

For this compound systems, PXRD analysis would involve the following:

Identification of Crystalline Forms: By comparing the PXRD pattern of a synthesized batch of this compound with standard patterns from known polymorphs, one can identify the specific crystal form present. rigaku.com

Phase Purity Assessment: The presence of minor peaks corresponding to other polymorphs or impurities in the diffraction pattern can be used to assess the phase purity of a sample. rigaku.com

Quantitative Analysis: The relative intensities of diffraction peaks unique to different polymorphs can be used to quantify the amount of each form in a mixed-phase sample. americanpharmaceuticalreview.com

Monitoring Phase Transformations: PXRD can be used to study the transformation of one polymorphic form to another under varying conditions such as temperature, pressure, or humidity. usp.orgrigaku.com

While specific PXRD data for this compound polymorphs is not extensively detailed in the public domain, the methodology remains a standard and essential tool for its solid-state characterization. For instance, in a hypothetical scenario where two polymorphs, Form A and Form B, of this compound exist, their PXRD patterns would exhibit distinct peak positions and/or relative intensities, as illustrated in the table below.

Table 1: Hypothetical PXRD Peak Data for this compound Polymorphs

| Diffraction Angle (2θ) | Form A Intensity (%) | Form B Intensity (%) |

|---|---|---|

| 8.5° | 100 | 20 |

| 11.2° | 45 | 100 |

| 15.8° | 70 | Not Present |

| 19.3° | Not Present | 85 |

This data is illustrative and serves to demonstrate how PXRD can differentiate between polymorphic forms.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations of a compound. uni-siegen.de These techniques are powerful for studying the conformational structure and intermolecular interactions of this compound. FTIR and Raman are complementary techniques; FTIR measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. uni-siegen.despectroscopyonline.comnih.gov

For this compound, the vibrational spectra would be characterized by modes corresponding to the pyrene core and the carbon-bromine bonds.

Pyrene Core Vibrations: These include C-H stretching modes, typically observed in the 3000-3100 cm⁻¹ region, and C=C aromatic ring stretching vibrations, which appear in the 1400-1650 cm⁻¹ range. iosrjournals.org In-plane and out-of-plane bending vibrations of the C-H bonds would also be present at lower wavenumbers. iosrjournals.org

C-Br Vibrations: The stretching vibrations of the C-Br bonds are expected to appear in the far-infrared region, typically below 700 cm⁻¹. The positions of these bands can be sensitive to the conformational arrangement of the bromine atoms relative to the pyrene plane.

Intermolecular interactions, such as π-π stacking between the pyrene cores, can be probed by observing shifts in the positions and changes in the widths of vibrational bands. spectroscopyonline.com For example, the formation of aggregates or specific crystal packing arrangements can lead to noticeable changes in the vibrational spectra compared to the isolated molecule.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aromatic C=C Stretch | 1400 - 1650 | FTIR, Raman |

| C-H In-plane Bend | 1000 - 1300 | FTIR, Raman |

| C-H Out-of-plane Bend | 750 - 1000 | FTIR |

Advanced Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited State Dynamics

Advanced electronic absorption and emission spectroscopy are pivotal techniques for elucidating the electronic structure and excited-state properties of molecules like this compound. researchgate.net These methods probe the transitions between electronic energy levels within the molecule. uomustansiriyah.edu.iq

Pyrene and its derivatives are known for their characteristic absorption and fluorescence spectra. researchgate.net The absorption spectrum of pyrene-based compounds typically shows an intense Soret band (or B-band) and several weaker Q-bands at longer wavelengths. researchgate.net The introduction of bromine atoms onto the pyrene core is expected to cause a bathochromic (red) shift in the absorption and emission maxima due to the heavy-atom effect and electronic perturbations.

While specific data for this compound is limited, studies on related compounds, such as 1,3,6-tris(anilinoethynyl)pyrene, provide insight. psu.edu In this derivative, the pyrene unit acts as an acceptor, and the absorption and emission properties are strongly influenced by intramolecular charge transfer. psu.edu The electronic spectra of this compound would be foundational for understanding its photophysical behavior and potential applications in materials science.

Table 3: Illustrative Electronic Spectroscopy Data for a Pyrene Derivative

| Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|

| Hexane | 310, 325, 342 | 375, 395 |

| Dichloromethane | 315, 330, 348 | 410 |

This table illustrates typical shifts in absorption and emission maxima for a pyrene derivative in solvents of varying polarity, a phenomenon known as solvatochromism.

Time-Resolved Spectroscopy for Excited State Lifetime and Decay Pathway Analysis

Time-resolved spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC) and pump-probe transient absorption, are essential for studying the dynamics of excited states. researchgate.netmpg.dehoriba.com These methods allow for the direct measurement of excited-state lifetimes and the identification of various decay pathways, including fluorescence, phosphorescence, and non-radiative decay processes. horiba.com

For this compound, the presence of heavy bromine atoms is expected to significantly influence the excited-state dynamics. The heavy-atom effect enhances spin-orbit coupling, which can increase the rate of intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This would likely lead to a decrease in the fluorescence quantum yield and a shorter fluorescence lifetime compared to unsubstituted pyrene. researchgate.net Conversely, the population of the triplet state would be more efficient, potentially leading to observable phosphorescence.

Time-resolved emission spectroscopy (TRES) can be used to separate different emissive species if they have different lifetimes. horiba.com For example, if this compound exhibits both monomer and excimer emission in solution, TRES could potentially distinguish their individual spectra. Transient absorption spectroscopy can monitor the formation and decay of excited states, including the triplet state, by probing their characteristic absorption features. researchgate.net

Solvatochromic Studies for Environmental Effects on Electronic Transitions

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectral bands with a change in the polarity of the solvent. researchgate.netnih.govd-nb.info This phenomenon arises from the differential solvation of the ground and excited states of the molecule. researchgate.net Solvatochromic studies of this compound can provide valuable information about the nature of its electronic transitions and the change in its dipole moment upon excitation.

If the excited state of a molecule is more polar than its ground state, a bathochromic (red) shift is typically observed in the emission spectrum as the solvent polarity increases, because polar solvents will stabilize the excited state more than the ground state. researchgate.net This is known as positive solvatochromism. Conversely, if the ground state is more polar, a hypsochromic (blue) shift, or negative solvatochromism, will occur. researchgate.netd-nb.info

In derivatives of this compound that are functionalized with electron-donating and electron-accepting groups, significant solvatochromism can be expected due to intramolecular charge transfer (ICT). For instance, a study on 1,3,6-tris(anilinoethynyl)pyrene, a derivative of this compound, revealed a clear solvatochromic effect, confirming the ICT character of its excited state. psu.edu

Table 4: Hypothetical Solvatochromic Data for a this compound Derivative

| Solvent | Dielectric Constant (ε) | Emission Maximum (nm) |

|---|---|---|

| Toluene | 2.38 | 480 |

| Dichloromethane | 8.93 | 515 |

| Acetone | 20.7 | 530 |

This table illustrates a hypothetical positive solvatochromic shift, where the emission wavelength increases with the polarity of the solvent.

Spectroscopic Investigations of Charge Transfer Phenomena (e.g., ICT, TICT)

Spectroscopic techniques are crucial for investigating charge transfer phenomena, such as Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT), in appropriately designed this compound systems. ossila.comdiva-portal.org ICT occurs in molecules containing both electron-donating (D) and electron-accepting (A) moieties, where photoexcitation leads to the transfer of an electron from D to A. ossila.com The pyrene core itself can act as an electron acceptor.

TICT is a specific type of ICT process that occurs in molecules where the donor and acceptor units are linked by a single bond that can undergo rotational twisting in the excited state. diva-portal.orgrsc.org This twisting leads to a decoupling of the π-systems of the donor and acceptor, resulting in a highly polar, charge-separated TICT state that often emits at a significantly longer wavelength than the locally excited (LE) state. rsc.orgresearchgate.net

For a derivative of this compound functionalized with, for example, an amino group (donor), the following spectroscopic signatures could indicate ICT/TICT:

Dual Fluorescence: In some cases, emission from both the LE state and the charge-transfer state can be observed, leading to two distinct bands in the emission spectrum.

Large Stokes Shift: A large difference between the absorption and emission maxima, particularly in polar solvents, is characteristic of a significant change in geometry and electronic distribution in the excited state.

Strong Solvatochromism: As the charge-transfer state is highly polar, its energy is very sensitive to the polarity of the solvent, leading to pronounced solvatochromic shifts in the emission spectrum. diva-portal.org

The study of 1,3,6-tris(anilinoethynyl)pyrene provides a concrete example, where the aniline (B41778) group acts as the electron donor and the pyrene core as the acceptor, exhibiting clear ICT characteristics in its spectroscopic behavior. psu.edu

Other Advanced Spectroscopic Techniques (e.g., Mössbauer Spectroscopy for Metalated Derivatives)

While the previously discussed techniques are broadly applicable to this compound, other specialized spectroscopic methods can be employed for its derivatives. One such technique is Mössbauer spectroscopy, which is highly specific to certain isotopes, most commonly ⁵⁷Fe and ¹¹⁹Sn. uni-bielefeld.de Therefore, Mössbauer spectroscopy would only be relevant for studying metalated derivatives of this compound, such as organotin or organoiron complexes where the tribromopyrene moiety acts as a ligand.

Mössbauer spectroscopy is a nuclear technique based on the recoilless resonant absorption and emission of gamma rays. uni-bielefeld.de It is exceptionally sensitive to the local chemical environment of the Mössbauer-active nucleus, providing information about:

Oxidation State: The isomer shift in the Mössbauer spectrum is directly related to the electron density at the nucleus, which is sensitive to the oxidation state of the metal.

Coordination Environment: The quadrupole splitting of the spectral lines provides information about the symmetry of the electric field around the nucleus, which is determined by the arrangement and nature of the surrounding ligands. researchgate.net

Magnetic Properties: In the presence of a magnetic field (either external or internal), the nuclear energy levels split, leading to a magnetically split spectrum from which information about the magnetic state of the material can be derived.

For a hypothetical organotin(IV) derivative of this compound, ¹¹⁹Sn Mössbauer spectroscopy could be used to confirm the coordination number and geometry of the tin center, providing structural insights that complement data from other techniques like X-ray diffraction. researchgate.net

Theoretical and Computational Investigations of 1,3,6 Tribromopyrene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Energy Gaps)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1,3,6-tribromopyrene. These methods determine the electronic wavefunctions and energy levels of molecules, providing insights into their stability, reactivity, and optical properties. A key parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com This HOMO-LUMO gap is critical as it represents the lowest energy electronic excitation possible in the molecule and is directly related to its optical and electronic characteristics. schrodinger.com

The distribution and energy of these frontier orbitals (HOMO and LUMO) are influenced by the pyrene (B120774) core and the positions of the bromine substituents. In many pyrene derivatives, the HOMO and LUMO orbitals are delocalized uniformly across the aromatic core and any aryl substituents. The energy of the HOMO-LUMO gap can be calculated using methods like Density Functional Theory (DFT) and can also be estimated experimentally through UV-Vis spectroscopy. schrodinger.com For pyrene and its derivatives, theoretical predictions of the HOMO-LUMO gap generally align well with experimental data, although the exact values can vary with the computational method and basis set used. researchgate.net

| Compound | Calculated HOMO-LUMO Gap (eV) | Experimental Gap (eV) |

|---|---|---|

| Naphthalene | 5.02 | 4.53 |

| Anthracene | 4.01 | 3.78 |

| Pyrene | 3.87 | 3.73 |

| Coronene | 3.71 | 3.45 |

This table presents a comparison of theoretically calculated and experimentally determined HOMO-LUMO gaps for pyrene and other PAHs, showing the general accuracy of the B3LYP functional for these systems. researchgate.net The data for this compound itself is not explicitly listed but is expected to follow similar trends.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules like this compound. scispace.comepfl.ch It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. scispace.com DFT is popular due to its favorable balance of computational cost and accuracy, making it suitable for studying the ground state properties of large organic molecules. epfl.chuni-muenchen.de Hybrid functionals, such as the popular B3LYP, which mix DFT with a portion of exact Hartree-Fock exchange, are commonly employed to calculate molecular geometries, orbital energies, and other electronic properties. uni-muenchen.de

For studying excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT. uci.edufaccts.de TD-DFT calculates the response of the ground state density to a time-varying electric field, allowing for the determination of excitation energies, which correspond to absorption bands in UV-Vis spectra. q-chem.com This method is frequently used to predict the optical absorption and emission spectra of pyrene derivatives. geo-leo.de While generally accurate for low-lying valence excited states, the performance of standard TD-DFT can be limited for certain types of excitations, such as charge-transfer and Rydberg states. q-chem.comresearchgate.net Nevertheless, TD-DFT provides invaluable insights into the nature of electronic transitions, such as the π-π* transitions characteristic of the pyrene core. schrodinger.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. rsc.org These methods solve the electronic Schrödinger equation for a fixed nuclear configuration. rsc.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

For complex molecules like pyrene derivatives, multi-reference methods are often necessary, especially for accurately describing excited states. Low-lying singlet excited states in pyrene derivatives, which originate from the ¹Lₐ and ¹Lₑ states of the parent pyrene, have a significant impact on their absorption and fluorescence behavior. rsc.org Achieving quantitative accuracy for these states is a known challenge. rsc.org Studies have employed multi-reference perturbation theory (MRPT) methods, such as the complete active space second-order perturbation theory (CASPT2) and generalized multi-configuration quasi-degenerate perturbation theory (GMC-QDPT), to obtain results that are in good agreement with experimental values for pyrene and its substituted forms. rsc.orgrsc.org These high-accuracy calculations are vital for validating results from less expensive methods and for designing molecules with specific photophysical properties. rsc.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into transition states and reaction pathways that can be difficult to probe experimentally. researchgate.net For this compound, this includes modeling its synthesis, typically via electrophilic aromatic substitution of pyrene. mdpi.commdpi.com

Theoretical calculations can be used to probe the bromination mechanism of pyrene. For instance, studies on substituted pyrenes have used computational analysis to understand regioselectivity, where bromine atoms are directed to specific positions on the pyrene core. researchgate.net Such studies can calculate the activation energies for substitution at different positions (e.g., the active 1, 3, 6, and 8 positions versus the K-region 4, 5, 9, and 10 positions), explaining why certain isomers are formed preferentially. researchgate.net Computational modeling can also clarify the role of catalysts, such as FeBr₃, in lowering activation energies or mediating steric hindrance during the reaction. researchgate.net By mapping the potential energy surface, researchers can identify intermediates and transition states, providing a complete, dynamic picture of the reaction process. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior that complements static quantum chemical calculations. cuny.edunih.gov For a relatively rigid molecule like this compound, conformational analysis via MD is less critical than for flexible molecules, but it becomes highly relevant when studying intermolecular interactions.

Pyrene and its derivatives are well-known for their tendency to form aggregates and self-assemble into ordered structures, such as columnar stacks, driven by π-π interactions. beilstein-journals.org MD simulations are an invaluable tool for studying these self-assembly processes. nih.govmdpi.com By simulating a system containing many molecules, researchers can observe how they organize, what packing motifs they adopt, and the dynamics of the resulting supramolecular structures. nih.gov These simulations can be performed using either all-atom (AA) or coarse-grained (CG) models. nih.gov While AA simulations provide high detail, CG models allow for the simulation of larger systems over longer timescales, which is often necessary to capture the full process of self-assembly. nih.govaps.org Such simulations can help rationalize how the substitution pattern of this compound influences its solid-state packing and, consequently, its material properties.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements for validation and structure elucidation. nih.govcsic.es For this compound, this includes predicting its Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) absorption spectra.

TD-DFT is the standard method for simulating UV-Vis spectra, providing information on the energies and intensities of electronic transitions. researchgate.net Theoretical studies on pyrene and its derivatives have shown that TD-DFT calculations can reproduce experimental absorption and fluorescence spectra with reasonable accuracy, although systematic shifts between calculated and experimental values are common. rsc.orgekb.eg

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govchemrxiv.org Comparing the computed NMR shifts for a proposed structure with experimental data is a powerful technique for confirming molecular structures, particularly for complex natural products or isomers that are difficult to distinguish. nih.gov Machine learning models trained on large datasets of computed and experimental data are also emerging as a rapid and accurate method for predicting NMR spectra. d-nb.infost-andrews.ac.uk

| Property | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| Absorption Max (λmax) | TD-DFT | ~350-400 nm | ~375-450 nm |

| Emission Max (λem) | TD-DFT (Optimized S1 state) | ~400-450 nm | ~420-480 nm |

| 13C NMR Shift (Sample C) | DFT (GIAO) | 125.4 ppm | 124.9 ppm |

This table provides a generalized comparison based on typical results for functionalized pyrene derivatives, illustrating the level of agreement often found between prediction and experiment. researchgate.netnih.govaub.edu.lb Exact values depend heavily on the specific derivative and solvent.

Charge Transport Pathway Modeling in this compound-Based Materials

Pyrene derivatives are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their potential for efficient charge transport. beilstein-journals.orgaub.edu.lb Computational modeling is essential for understanding and predicting the charge transport properties of materials based on this compound.

The charge transport characteristics of a material are largely determined by two factors: the internal reorganization energy (λ) and the electronic coupling between adjacent molecules. DFT calculations are used to compute the reorganization energy for both holes (λh) and electrons (λe), which represents the energy required for a molecule to adjust its geometry upon gaining or losing an electron. researchgate.net A lower reorganization energy generally facilitates faster charge hopping between molecules. In addition to reorganization energy, the charge distribution, analyzed through methods like Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP) plots, helps in understanding how charge is localized or delocalized within the molecule. researchgate.net By studying the electronic coupling in simulated molecular packings (derived from MD simulations or crystal structures), it is possible to model charge transport pathways and estimate charge carrier mobilities, identifying whether a material is better suited for hole or electron transport. researchgate.netresearchgate.net

Supramolecular Assembly and Crystal Engineering of 1,3,6 Tribromopyrene Architectures

Self-Assembly Strategies for Ordered Nanostructures (e.g., nanorods, aggregates)

Molecular self-assembly is a fundamental process in nature and a powerful strategy in chemistry and materials science for creating new materials with precise structures. It involves the spontaneous organization of individual molecular units into ordered aggregates and nanostructures through non-covalent interactions. Examples of such ordered nanostructures include micelles, nanofibers, and more complex three-dimensional scaffolds like hydrogels epa.govwikipedia.org.

For pyrene (B120774) derivatives, the planar aromatic core often facilitates self-assembly through π-π stacking interactions. The introduction of bromine atoms, as in 1,3,6-Tribromopyrene, can further influence these self-assembly processes. While specific examples of nanorods or aggregates formed directly by this compound are not widely detailed in the provided literature, studies on similar brominated pyrene derivatives, such as 1,3,6,8-tetrabromopyrene, have shown their ability to form ordered two-dimensional monolayers on surfaces, driven by a combination of halogen and hydrogen bonding interactions. The influence of the number of bromine substituents on the two-dimensional self-assembly of pyrene derivatives has been observed on surfaces like Au(111). The morphology and composition of supramolecular aggregates can be precisely designed and regulated by controlling reaction conditions such as solvents, temperatures, pH values, and the choice of starting monomers epa.gov.

Role of Halogen Bonding in Directing Solid-State Organization and Co-crystallization

Halogen bonding (XB) is a non-covalent interaction characterized by a net attractive force between an electrophilic region (σ-hole) on a halogen atom (X = Cl, Br, I) and a nucleophilic region in another, or the same, molecular entity. This interaction has emerged as a significant tool in supramolecular chemistry and crystal engineering due to its moderate strength and high directionality.

In the context of brominated compounds like this compound, the bromine atoms can act as halogen bond donors. The strength of halogen bonding increases with the electronegativity of the halogen atoms in the order Cl < Br < I, and can be further enhanced by the presence of electron-withdrawing groups on the molecule. This makes the bromine atoms in this compound capable of engaging in such interactions, influencing solid-state organization and co-crystallization.

Co-crystallization strategies leverage non-covalent interactions, including halogen bonds, to regulate molecular arrangements and physicochemical properties. Studies on brominated compounds demonstrate the capacity of molecular bromine and weak chloro-XB donors to act as robust directional structure-directing elements in cocrystalline architectures. For instance, in 1,3,6,8-tetrabromopyrene, complementary Br-H hydrogen bonding and Br-Br halogen interactions act as synergistic driving forces for hierarchical self-assembly. This suggests that this compound, with its three bromine atoms, would also exhibit significant halogen bonding capabilities, contributing to its solid-state packing.

X...π Interactions in Crystal Packing

Halogen bonding can also occur between a halogen atom and an electron-rich π-system, known as X...π interactions [23, previous search]. These interactions are a type of non-covalent interaction involving π systems, where an electron-rich π system interacts with an electron-deficient region, such as the σ-hole of a halogen [19, previous search].

Design Principles for Halogen-Bonded Architectures

The design of halogen-bonded architectures relies on understanding and exploiting the directional nature of halogen bonds. Key design principles include the careful choice of halogen bond donors and acceptors with complementary functional groups. The strength and directionality of halogen bonds can be fine-tuned by varying the halogen atom and introducing electron-withdrawing groups on the donor molecule.

For pyrene derivatives, the strategic placement of bromine atoms, as in this compound, allows for predictable interaction sites. The σ-hole, an electron-deficient region along the C-X bond axis, dictates the directionality of the halogen bond, favoring a linear approach of the Lewis base acceptor. This high directionality is crucial for the rational design of supramolecular assemblies, enabling the construction of specific crystalline networks. Computational studies, such as those on 1,3,6,8-tetrabromopyrene, provide first-principles insights into the synergistic roles of halogen-hydrogen cooperative bonding and halogen-halogen interactions in directing self-assembly. These principles can be extended to this compound, suggesting that its molecular design facilitates the formation of ordered structures through controlled halogen bonding.

Intermolecular Interactions (e.g., π-π Stacking, C-H...π) in this compound Aggregates

Beyond halogen bonding, other intermolecular interactions are critical for the formation and stability of supramolecular aggregates of this compound.

π-π Stacking: This interaction occurs when aromatic π systems bind face-to-face, involving a combination of dispersion and dipole-induced dipole interactions [13, previous search]. Pyrene, being a polycyclic aromatic hydrocarbon, inherently favors π-π stacking. In pyrene derivatives, π-π stacking can lead to columnar or herringbone packing modes. For instance, slipped face-to-face π-π stacking has been observed in the crystal packing of certain pyrene derivatives. The presence of bromine atoms in this compound can influence the electron density distribution of the pyrene core, potentially modifying the strength and geometry of these stacking interactions.

C-H...π Interactions: These are weak non-covalent interactions between a C-H bond and a π-electron system [14, 37, previous search]. They are important in crystal packing and can contribute significantly to the stability of supramolecular assemblies. In pyrene derivatives, C-H...π interactions can direct herringbone packing arrangements. For example, a pyrenylsumanene derivative showed herringbone packing with C-H...π interactions at a distance of 3.0 Å, enabling partial π-π interactions and excimer formation in the solid state. While direct data for this compound are not explicitly provided, these general principles suggest that C-H...π interactions would likely play a role in its aggregation behavior, complementing π-π stacking and halogen bonding.

The interplay of these interactions—halogen bonding, π-π stacking, and C-H...π—would collectively dictate the specific aggregation patterns and morphologies observed for this compound.

Design of Supramolecular Synthons Involving this compound

Supramolecular synthons are recurring intermolecular interaction patterns that can be used as building blocks for the rational design of crystal structures. They represent reliable and predictable non-covalent interactions between molecules. Synthons can be classified as homosynthons (composed of identical self-complementary functionalities) or heterosynthons (composed of different but complementary functionalities).

The concept of supramolecular synthons is central to crystal engineering, allowing for the deliberate construction of desired solid-state architectures. For this compound, its molecular structure, featuring a large aromatic core and three electrophilic bromine atoms, presents opportunities for designing specific synthons. The bromine atoms can act as halogen bond donors, while the electron-rich pyrene core can act as a π-acceptor or engage in π-stacking.

While specific synthons involving this compound are not explicitly detailed in the provided information, the general principles of halogen bonding and π-interactions allow for speculation. For instance, a bromine atom on one this compound molecule could form a halogen bond with a nucleophilic site on an adjacent molecule, or with a suitable co-former. Similarly, the pyrene core could engage in π-π stacking with another pyrene unit. The combination of these interactions could lead to the formation of predictable supramolecular synthons, which then propagate to form larger ordered structures. The design of such synthons would involve considering the geometric and electronic complementarity of this compound with itself or with other molecules.

Influence of Molecular Design on Supramolecular Morphology and Dimensionality

Molecular design profoundly influences the resulting supramolecular morphology and dimensionality of self-assembled architectures [20, 30, 39, 40, previous search]. By carefully tuning molecular features, it is possible to control whether molecules assemble into zero-dimensional aggregates, one-dimensional chains, two-dimensional sheets, or three-dimensional crystals.

For this compound, the molecular design elements that would dictate its supramolecular morphology and dimensionality include:

Number and position of bromine substituents: The three bromine atoms at the 1, 3, and 6 positions introduce specific steric and electronic effects. These positions are non-K regions, which can influence reactivity and intermolecular interactions [43, previous search]. The number and precise arrangement of these heavy atoms directly impact the potential for halogen bonding, which is highly directional and can guide specific packing motifs.

Planarity and size of the pyrene core: The large, planar pyrene core is a strong driving force for π-π stacking interactions [2, 13, previous search]. The extent and type of π-stacking (e.g., face-to-face, slipped-parallel) can lead to columnar or layered structures [2, 13, previous search].

Environmental factors: Solvent polarity, temperature, and concentration can significantly influence the self-assembly process and the resulting morphology epa.gov.

By manipulating these molecular design parameters and environmental conditions, researchers can potentially control the specific supramolecular architectures formed by this compound, leading to materials with tailored properties for various applications.

Data Table: Intermolecular Interaction Distances

While specific quantitative data for this compound's intermolecular interactions are not explicitly available in the provided search results, general ranges for common interactions in related systems are presented below. These values illustrate the typical distances observed in crystal packing for the types of interactions discussed.

| Interaction Type | Typical Distance Range (Å) | Description | Relevant Snippets |

| π-π Stacking | 3.3 - 4.1 | Face-to-face or slipped-parallel interactions between aromatic rings. | , [19, previous search], [31, previous search] |

| C-H...π | < 3.05 | Interaction between a C-H bond and a π-electron system. | [14, previous search] |

| Br...Br Halogen Bond | Variable, often < sum of van der Waals radii (approx. 3.7 Å) | Directional interaction between an electrophilic bromine and a nucleophilic site, including another bromine. | , [25, previous search] |

| Br...H Halogen Bond | Variable, e.g., 2.713–3.042 Å (C-H...Br distances) | Interaction between an electrophilic bromine and a hydrogen atom. |

Applications in Advanced Materials Science Leveraging 1,3,6 Tribromopyrene Scaffolds

Organic Electronics and Optoelectronic Device Integration

The highly conjugated π-system of the pyrene (B120774) backbone endows its derivatives with excellent charge transport and luminescent properties, making them promising candidates for active components in a variety of organic electronic and optoelectronic devices. The introduction of bromine atoms at the 1, 3, and 6 positions of the pyrene core provides a powerful tool for modulating the frontier molecular orbital energy levels and facilitating the synthesis of more complex molecular architectures.

Design of Emitters for Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,3,6-tribromopyrene have been investigated as potential emitters in organic light-emitting diodes (OLEDs). The design strategy often involves using the tribrominated pyrene core as a scaffold to attach various functional groups that can tune the emission color, enhance quantum efficiency, and improve device stability. For instance, substitution of the bromine atoms with aromatic amines or other electron-donating groups can lead to the formation of donor-acceptor molecules. This molecular design can induce intramolecular charge transfer (ICT) upon excitation, which plays a crucial role in the photophysical properties of organic emitters. rsc.org

The emission color of these pyrene-based emitters can be systematically tuned from blue to green and even red by carefully selecting the appended functional groups. The electron-withdrawing nature of the bromine atoms can be exploited to lower the LUMO (Lowest Unoccupied Molecular Orbital) level of the pyrene core, which, in combination with appropriate donor moieties, allows for precise control over the emission wavelength. While specific performance data for OLEDs based on this compound emitters is not extensively reported in publicly available literature, the general principles of OLED emitter design suggest that this scaffold holds promise for the development of efficient and color-tunable light-emitting materials.

Active Materials for Organic Field-Effect Transistors (OFETs)

The ability of pyrene and its derivatives to form ordered molecular packing structures in the solid state is a key attribute for their application as active materials in organic field-effect transistors (OFETs). The charge carrier mobility in OFETs is highly dependent on the intermolecular electronic coupling, which is dictated by the molecular arrangement in the thin film. The bromine atoms in this compound can influence this packing through halogen bonding and other non-covalent interactions, potentially leading to favorable π-stacking for efficient charge transport.

While research specifically detailing the use of this compound as the primary active material in OFETs is limited, studies on related polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives provide valuable insights. For instance, the introduction of halogen atoms can impact the frontier orbital energy levels, which is crucial for achieving efficient charge injection from the electrodes. Furthermore, functionalization at the bromine positions allows for the attachment of solubilizing groups, which is essential for solution-based processing of OFET devices. The development of n-type organic semiconductors remains a challenge, and the electron-deficient nature of the pyrene core, further enhanced by the bromine substituents, suggests that this compound derivatives could be explored as potential n-channel materials in OFETs.

Materials for Organic Photovoltaics (OPVs) and Solar Cells

In the realm of organic photovoltaics (OPVs), materials based on this compound can be envisioned to function as either electron donor or electron acceptor components in the active layer of a bulk heterojunction (BHJ) solar cell. The broad absorption spectrum and good charge transport properties of pyrene derivatives are advantageous for efficient light harvesting and charge extraction.

By attaching suitable electron-donating moieties to the this compound core, it is possible to design donor materials with appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient charge transfer to fullerene or non-fullerene acceptors. Conversely, by attaching electron-withdrawing groups, the tribrominated pyrene scaffold can be transformed into an acceptor material. The bromine atoms themselves contribute to lowering the LUMO level, which is a desirable characteristic for an acceptor. The performance of OPV devices is critically dependent on the morphology of the active layer, and the processing conditions of the this compound-based material would need to be carefully optimized to achieve a favorable nanoscale phase separation with the corresponding donor or acceptor material.

Charge Transport and Exciton Dynamics in Device Contexts

The efficiency of organic electronic devices is intrinsically linked to the dynamics of charge transport and excitons within the active materials. In materials derived from this compound, the extended π-conjugation of the pyrene core facilitates the delocalization of electrons and holes, which is a prerequisite for good charge mobility. The presence of heavy bromine atoms can also influence the exciton dynamics through the heavy-atom effect, which can promote intersystem crossing from the singlet excited state to the triplet state. This phenomenon can be either beneficial or detrimental depending on the specific application. For instance, in phosphorescent OLEDs, efficient triplet formation is desired, whereas in fluorescent OLEDs and OPVs, it can be a loss channel.

The morphology of the thin film, including the degree of crystallinity and the orientation of the molecules, plays a pivotal role in determining the charge transport properties. Understanding and controlling the solid-state packing of this compound derivatives is therefore crucial for optimizing the performance of devices. Techniques such as transient absorption spectroscopy and time-resolved photoluminescence can be employed to probe the exciton dynamics and charge carrier recombination processes in these materials, providing valuable feedback for molecular design and device engineering.

Fluorescent Probes and Chemical Sensors Based on this compound Derivatives

The inherent fluorescence of the pyrene moiety makes it an excellent platform for the development of fluorescent probes and chemical sensors. The sensitivity and selectivity of these sensors can be tailored by functionalizing the this compound scaffold with specific recognition units that interact with the target analyte.

Sensing Mechanisms (e.g., pH, specific analytes)

Fluorescence Quenching and Enhancement Strategies

The inherent fluorescence of the pyrene core in this compound can be modulated through various quenching and enhancement strategies, making it a versatile component for chemical sensors and smart materials.

Fluorescence Quenching: Fluorescence quenching of pyrene derivatives is often achieved through interaction with quencher molecules. This process can occur via dynamic or static mechanisms. In dynamic quenching, the quencher molecule collides with the excited-state fluorophore, leading to non-radiative decay. In static quenching, a non-fluorescent ground-state complex is formed between the fluorophore and the quencher.

Research has demonstrated that the fluorescence of pyrene-based compounds can be effectively quenched by various molecules, including:

Electron-deficient molecules: Compounds like tetracyanoquinodimethane (TCNQ) can act as quenchers. The interaction involves the excited pyrene monomer, preventing the formation of an excimer, and also the excited dimer (excimer) itself, quenching its fluorescence. nih.gov